molecular formula C12H10ClN3O2 B5715015 N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide

Cat. No. B5715015
M. Wt: 263.68 g/mol
InChI Key: UUKGDFFDCNHPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are targeted therapies that block the activity of JAK enzymes involved in the signaling pathways of cytokines, growth factors, and hormones. CP-690,550 has shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other immune-mediated disorders.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of JAK3 and inhibiting its enzymatic activity. This leads to the downstream inhibition of the signal transducer and activator of transcription (STAT) proteins, which are phosphorylated by JAKs and translocate to the nucleus to regulate gene expression. By blocking the JAK-STAT pathway, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also inhibit the activation and proliferation of T cells and B cells, as well as the differentiation and function of dendritic cells and macrophages. These effects can lead to the suppression of the immune response and the amelioration of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which allows for targeted inhibition of the JAK-STAT pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and pharmacokinetic profile, which make it suitable for preclinical and clinical studies. However, one limitation is its potential toxicity and adverse effects, such as infections, malignancies, and liver function abnormalities, which require careful monitoring and dose optimization. Another limitation is its potential for drug interactions, as it can affect the metabolism and clearance of other drugs that are metabolized by cytochrome P450 enzymes.

Future Directions

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its half-life, bioavailability, and selectivity for JAK3. Another direction is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis, lupus, and asthma. A third direction is the combination of this compound with other targeted therapies or biologics, such as anti-TNF agents or anti-IL-17 antibodies, to achieve synergistic effects and improve clinical outcomes. Overall, this compound has shown promise as a novel therapeutic agent for autoimmune diseases, and further research is needed to elucidate its mechanism of action and clinical efficacy.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide involves several steps starting from commercially available starting materials. The key intermediate is 5-chloro-2-methoxybenzoic acid, which is converted to the corresponding acid chloride and then reacted with pyrazinecarboxamide in the presence of a base to yield this compound. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in various autoimmune diseases. It has been shown to inhibit the activity of JAK3, a specific member of the JAK family that is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, such as T cells and B cells, that are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11-3-2-8(13)6-9(11)16-12(17)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKGDFFDCNHPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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